Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with fluorinated aromatic groups. Its structure includes:
- Position 3: A 4-fluorophenyl group, introducing electron-withdrawing effects.
- Position 5: A 4-(trifluoromethyl)benzamido moiety, enhancing lipophilicity and metabolic stability.
- Position 1: An ethyl carboxylate ester, influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-5-13(6-4-12)23(25,26)27)17(16)21(32)30(29-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXQVTXNQJGHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C23H19F4N3O4S
- Molecular Weight : 485.48 g/mol
Structural Representation
The compound features a thienopyridazine core, which is crucial for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its pharmacological properties.
Research indicates that compounds with thienopyridazine scaffolds exhibit significant inhibitory effects on tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of tau fibrillization is believed to be a key mechanism through which these compounds exert their neuroprotective effects .
Efficacy in Biological Assays
In vitro studies have demonstrated that this compound shows promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies:
| Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|
| Human Pancreatic | 11 | Significant inhibition |
| Human Gastric | 0.41 | High inhibition |
| Human Hepatic | 1.5 | Moderate inhibition |
These findings suggest that the compound could serve as a potential therapeutic agent for treating specific types of cancer .
Case Studies
- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of the compound at a dose of 50 mg/kg/day resulted in a notable reduction in tau pathology without significant side effects. This study underscores the potential for further development into a therapeutic agent for neurodegenerative conditions .
- Cancer Treatment : A study evaluating the compound's effects on human pancreatic cancer cells demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation. These results indicate that the compound not only inhibits cell proliferation but also promotes programmed cell death in malignant cells .
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits notable biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thieno[3,4-d]pyridazine moiety is believed to enhance its interaction with biological targets involved in cancer proliferation pathways.
- Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
- Anti-inflammatory Effects : Some derivatives of thieno[3,4-d]pyridazine compounds have shown promise in reducing inflammation in preclinical models, suggesting that this compound may also contribute to anti-inflammatory therapies.
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Initial Formation : The synthesis typically begins with the formation of the thieno[3,4-d]pyridazine scaffold through cyclization reactions involving appropriate precursors. This step is crucial as it establishes the core structure that confers biological activity.
- Functionalization : Subsequent steps involve the introduction of functional groups such as the fluorophenyl and trifluoromethyl benzamido groups. These modifications are essential for enhancing solubility and bioactivity.
- Final Esterification : The final step often involves esterification to yield the ethyl ester form of the compound, which is important for its pharmacokinetic properties.
Therapeutic Potential
The therapeutic potential of this compound can be summarized as follows:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Targeting specific cancer cell lines with cytotoxic effects |
| Infectious Diseases | Antimicrobial agent against resistant strains |
| Inflammatory Disorders | Possible use in anti-inflammatory therapies |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of thieno[3,4-d]pyridazine exhibited significant cytotoxicity against breast and lung cancer cell lines. These findings suggest a mechanism involving apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : Research has shown that certain derivatives display activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the benzamido group can enhance antimicrobial potency.
- Anti-inflammatory Models : Animal models treated with thieno[3,4-d]pyridazine derivatives showed reduced levels of inflammatory markers, indicating potential for treating conditions like arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound is compared to three analogs (Table 1):
Key Observations :
- Lipophilicity vs. Solubility : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-fluorobenzamido analog (logP ~2.8), favoring membrane permeability but possibly reducing aqueous solubility.
- Metabolic Stability: The CF₃ group in the target compound resists oxidative metabolism, whereas the amino groups in may undergo rapid enzymatic modification.
Physicochemical and Pharmacological Implications
- Melting Points: While exact data are unavailable, analogs with trifluoromethyl groups (e.g., ) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas amino-substituted derivatives may melt at lower temperatures (~170°C).
- Biological Activity: The trifluoromethyl and fluorophenyl groups in the target compound suggest enhanced kinase inhibition compared to non-fluorinated analogs, as fluorine atoms often improve target binding through polar interactions .
Q & A
Q. Optimization Strategies :
- Catalysts : Use acetic acid or palladium catalysts for regioselective coupling ().
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().
- Scale-Up : Continuous flow reactors enhance reproducibility and reduce side reactions ().
(Advanced) How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Answer:
Discrepancies between NMR (solution state) and crystallography (solid state) often arise from:
Q. Methodological Resolution :
- Dynamic NMR : Variable-temperature NMR can detect tautomeric equilibria ().
- DFT Calculations : Compare computed vs. experimental bond angles/energies to validate crystallographic models ().
- Synchrotron XRD : High-resolution data clarifies ambiguous electron density ().
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (1H/13C/19F) : Assigns substituent positions (e.g., fluorophenyl CF3 group) and confirms purity ().
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects trace impurities ().
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups ().
(Advanced) How do electronic effects of the 4-(trifluoromethyl)benzamido group influence bioactivity?
Answer:
The CF3 group enhances:
- Lipophilicity : Improves membrane permeability (logP increased by ~1.5 vs. non-fluorinated analogs) ().
- Electron-Withdrawing Effects : Stabilizes the amide bond, reducing metabolic degradation ().
- Target Binding : Polar interactions with enzyme active sites (e.g., hydrogen bonding to serine hydrolases) ().
Q. Experimental Validation :
- SAR Studies : Compare IC50 values against analogs with Cl, Me, or H substituents ().
- Molecular Docking : Simulate binding poses with targets like COX-2 or EGFR kinases ().
(Basic) What in vitro assays are recommended for preliminary biological screening?
Answer:
- Cytotoxicity (MTT/PrestoBlue) : Test against cancer cell lines (e.g., A549, MCF-7) with IC50 ranging 20–100 µM ().
- Enzyme Inhibition : Screen against serine proteases or kinases using fluorogenic substrates ().
- Solubility Assays : Measure kinetic solubility in PBS (pH 7.4) to guide formulation ().
(Advanced) How can contradictory IC50 values in cytotoxicity assays be addressed?
Answer:
Variability may stem from:
- Cell Line Heterogeneity : A549 (lung) vs. HepG2 (liver) differ in metabolic enzyme expression ().
- Assay Conditions : Serum proteins in media can sequester compounds, altering free concentrations ().
Q. Mitigation Strategies :
- Standardized Protocols : Use serum-free media for 24-hour pre-incubation ().
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS ().
(Advanced) What strategies improve regioselective functionalization of the thienopyridazine core?
Answer:
- Directing Groups : Install temporary Boc-protected amines to guide cross-coupling ().
- Metal Catalysis : Pd(OAc)2/XPhos enables Suzuki-Miyaura coupling at C-5 ().
- Microwave Irradiation : Accelerates reaction kinetics, reducing side products ().
(Basic) What computational tools predict the compound’s ADMET properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
